Ethyl 2,6-bis(trifluoromethyl)benzoate
CAS No.: 38570-08-0
Cat. No.: VC11676558
Molecular Formula: C11H8F6O2
Molecular Weight: 286.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38570-08-0 |
|---|---|
| Molecular Formula | C11H8F6O2 |
| Molecular Weight | 286.17 g/mol |
| IUPAC Name | ethyl 2,6-bis(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C11H8F6O2/c1-2-19-9(18)8-6(10(12,13)14)4-3-5-7(8)11(15,16)17/h3-5H,2H2,1H3 |
| Standard InChI Key | RFRCILWTRIADIM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F |
Introduction
Structural and Physical Properties
Molecular Architecture
Ethyl 2,6-bis(trifluoromethyl)benzoate consists of a benzoate ester core modified with two trifluoromethyl groups at the ortho positions (2 and 6) relative to the ester functional group. The ester moiety (-COOEt) is located at the 1-position of the benzene ring, while the -CF₃ groups occupy the remaining ortho positions. This arrangement creates a sterically hindered and electron-deficient aromatic system, which profoundly influences its reactivity .
Physicochemical Characteristics
Key physical properties of this compound include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 286.17 g/mol | |
| Density | 1.357 g/cm³ | |
| Boiling Point | 245.1°C at 760 mmHg | |
| Flash Point | 71.1°C | |
| Refractive Index | 1.413 | |
| LogP (Octanol-Water) | 3.90 |
The high density and refractive index reflect the compound’s aromatic and fluorinated nature, while the elevated LogP value indicates significant hydrophobicity, a trait critical for its applications in lipid-rich environments .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 2,6-bis(trifluoromethyl)benzoate typically proceeds via esterification of 2,6-bis(trifluoromethyl)benzoic acid. A common method involves reacting the acid with ethanol in the presence of a catalytic acid, such as sulfuric acid:
Industrial-Scale Production
Industrial manufacturing often employs continuous flow reactors to enhance yield and purity. Key steps include:
-
Purification of 2,6-bis(trifluoromethyl)benzoic acid via recrystallization.
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Esterification under reflux conditions with excess ethanol.
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Distillation to isolate the ester, achieving purities >98% .
Reactivity and Chemical Behavior
Electrophilic Susceptibility
The electron-withdrawing -CF₃ groups activate the benzoate ring toward nucleophilic aromatic substitution (NAS). For example, the ester undergoes hydrolysis under basic conditions to yield 2,6-bis(trifluoromethyl)benzoic acid:
Stability Under Thermal Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, indicating robustness for high-temperature applications. The trifluoromethyl groups contribute to thermal stability by delocalizing electron density across the aromatic ring .
Applications in Industry and Research
Agrochemical Intermediates
Ethyl 2,6-bis(trifluoromethyl)benzoate serves as a precursor to herbicides and insecticides. For instance, its hydrolysis product, 2,6-bis(trifluoromethyl)benzoic acid, is a key intermediate in synthesizing fluazifop-butyl, a widely used aryloxyphenoxypropionate herbicide .
Pharmaceutical Development
The compound’s hydrophobicity enhances blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug candidates. Derivatives have shown promise as kinase inhibitors in preclinical studies .
Materials Science
In polymer chemistry, the ester acts a monomer for fluorinated polyesters, imparting resistance to solvents and UV degradation. Coatings derived from such polymers exhibit exceptional durability in harsh environments.
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